N-(3,4-dimethoxybenzyl)-3-ethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide is an organic compound with a complex structure that includes aromatic rings and functional groups such as methoxy, ethoxy, and pyridinyl
Preparation Methods
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethoxybenzyl chloride with 2-aminopyridine to form an intermediate, which is then reacted with 3-ethoxybenzoyl chloride under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[(3,4-Dimethoxyphenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group attached at a different position.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures .
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24N2O4/c1-4-29-19-9-7-8-18(15-19)23(26)25(22-10-5-6-13-24-22)16-17-11-12-20(27-2)21(14-17)28-3/h5-15H,4,16H2,1-3H3 |
InChI Key |
XBQQLSRGHYZWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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